

Physical and chemical properties of heptyl undecylenate for formulation

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Compound of Interest

Compound Name: *Heptyl undecylenate*

Cat. No.: *B1585473*

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An In-depth Technical Guide to **Heptyl Undecylenate** for Formulation

Introduction and Chemical Identity

Heptyl undecylenate (INCI: **Heptyl Undecylenate**) is a lightweight, dry-touch ester derived from natural sources.^{[1][2]} It is produced from the esterification of heptyl alcohol and 10-undecenoic acid (undecylenic acid), which is typically derived from castor oil.^{[2][3]} This ingredient is increasingly utilized in the cosmetics and pharmaceutical industries as a bio-based, sustainable alternative to synthetic silicones (like cyclomethicone) and mineral oils.^[1] Functioning primarily as an emollient and skin-conditioning agent, it enhances the sensory profile of formulations by providing a smooth, non-greasy skin feel and improving spreadability.^{[1][3][4]} Its molecular structure, featuring a 7-carbon alcohol chain and an 11-carbon acid chain with a terminal double bond, imparts unique properties beneficial for a variety of product types, including creams, lotions, sunscreens, and hair care products.^{[4][5]}

Table 1: Chemical Identification of **Heptyl Undecylenate**

Parameter	Specification	Reference(s)
IUPAC Name	Heptyl undec-10-enoate	[5][6]
CAS Number	68141-27-5	[1][5]
EINECS Number	268-850-7	[7]
Molecular Formula	C ₁₈ H ₃₄ O ₂	[1][5][6]
Molecular Weight	282.5 g/mol	[1][5][6]
Synonyms	10-Undecenoic acid heptyl ester, Heptyl 10-undecylenate	[5][8]
InChI Key	NLMOQNHZOQGLSZ-UHFFFAOYSA-N	[1]

Physical and Chemical Properties

The physicochemical properties of **heptyl undecylenate** are critical for its function in formulations, influencing everything from thermal stability during manufacturing to the final texture of the product.

Table 2: Core Physical and Chemical Properties

Property	Value	Reference(s)
Physical State	Clear, colorless to pale yellow/straw-colored liquid	[2][5][7]
Odor	Mild, characteristic, bland	[7][8]
Density	0.871 g/cm ³	[5]
Specific Gravity (25°C)	0.8600 - 0.8800	[5]
Boiling Point	351 - 352 °C at 760 mmHg	[5][9]
Flash Point	154 °C / 309 °F (TCC)	[5][9]
Viscosity	Low; Approx. 14-20 cSt @ 40°C	[8][10]
Refractive Index	1.448	[5][11]
Acid Value	≤ 2 mg KOH/g	[5]
LogP (o/w)	5.8 - 7.51	[5][9]
Water Content	≤ 0.1%	[8]

Solubility, Compatibility, and Formulation Parameters

Heptyl undecylenate's utility as a formulation excipient is defined by its solubility and compatibility with other common ingredients. Its lipophilic nature, indicated by a high LogP value, makes it an excellent solvent and emollient in the oil phase of formulations.[5]

Table 3: Solubility and Formulation Data

Parameter	Details	Reference(s)
Solubility	Oil-soluble; Soluble in alcohols. Insoluble in water.	[2] [4] [9]
Compatibility	Compatible with oils, esters, silicones, and UV filters.	[2]
pH Stability	Stable in a wide pH range (e.g., 3-10); not pH sensitive as an oil phase ingredient.	[2] [12]
Heat Stability	Thermally stable up to 80–85 °C.	[2]
Typical Usage Rate	2–10% in emulsions; up to 30% in anhydrous systems. Can be used up to 100%.	[2] [12]
Solvent Properties	Good solvent for UV filters like OM cinnamate, homosalate, and octyl salicylate. Poor solvent for octocrylene.	[1]

Experimental Protocols

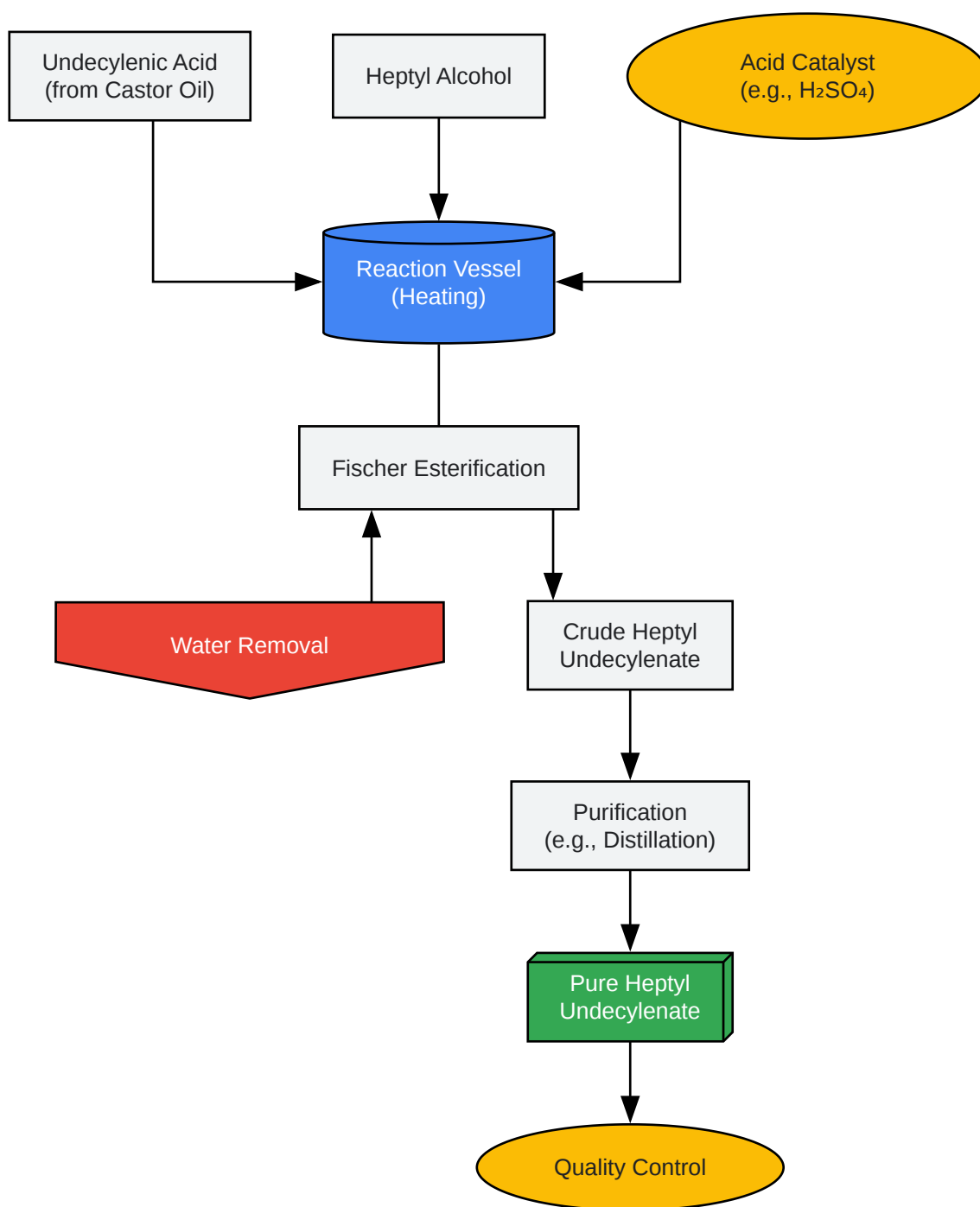
Synthesis: Fischer Esterification

The industrial synthesis of **heptyl undecylenate** is primarily achieved through Fischer esterification.[\[1\]](#) This method involves the reaction of a carboxylic acid (undecylenic acid) with an alcohol (heptyl alcohol) in the presence of an acid catalyst.

Methodology:

- **Reactant Preparation:** Undecylenic acid, derived from the pyrolysis of castor oil, and heptyl alcohol are combined in a reaction vessel.[\[1\]](#)
- **Catalysis:** A strong acid catalyst, such as sulfuric acid, is added to the mixture to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[\[1\]](#)[\[3\]](#)

- **Reaction Conditions:** The mixture is heated to drive the reaction. To shift the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed.^[5]
- **Purification:** After the reaction reaches completion, the crude product is purified. This typically involves distillation or other techniques to remove the catalyst, unreacted starting materials, and any byproducts.^[3]
- **Quality Control:** The final product is tested to confirm it meets purity and quality specifications.^[3]



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Caption: Workflow for the synthesis of **heptyl undecylenate** via Fischer esterification.

Purity and Structural Characterization

To ensure the quality and confirm the identity of synthesized **heptyl undecylenate**, several analytical techniques are employed.

- **High-Performance Liquid Chromatography (HPLC):** Used to quantify the purity of the ester and detect any residual starting materials or byproducts.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is ideal for assessing purity and identifying volatile byproducts, providing both retention time and mass spectral data for compound identification.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is used to confirm the molecular structure of the ester, ensuring that the ester bond has formed correctly and verifying the structure of the alkyl chains.
- **Infrared (IR) Spectroscopy:** IR spectroscopy validates the presence of key functional groups. A characteristic peak for the ester carbonyl (C=O) group is expected around 1740 cm^{-1} .

Stability Testing: Hydrolysis

The stability of **heptyl undecylenate** against hydrolysis is a key factor in formulation longevity. Accelerated stability studies can predict its degradation pathways.

Methodology:

- **Sample Preparation:** Prepare formulations containing **heptyl undecylenate** at various pH levels (e.g., acidic, neutral, and alkaline buffers).
- **Storage Conditions:** Store the samples at elevated temperatures (e.g., 40°C) and high relative humidity (e.g., 75% RH) for a set period (e.g., 3-6 months). Control samples are kept at room temperature (25°C).
- **Time-Point Analysis:** At regular intervals, withdraw samples and analyze for the presence of **heptyl undecylenate** and its potential hydrolysis products (heptyl alcohol and undecylenic acid) using a suitable method like HPLC.
- **Data Evaluation:** The rate of degradation is calculated to predict the shelf-life and stability of the ester under different conditions. The hydrolysis of esters is typically accelerated at pH

values deviating from neutral.

Chemical Identification: Ferric Hydroxamate Test

This is a simple colorimetric test to confirm the presence of an ester functional group.

Methodology:

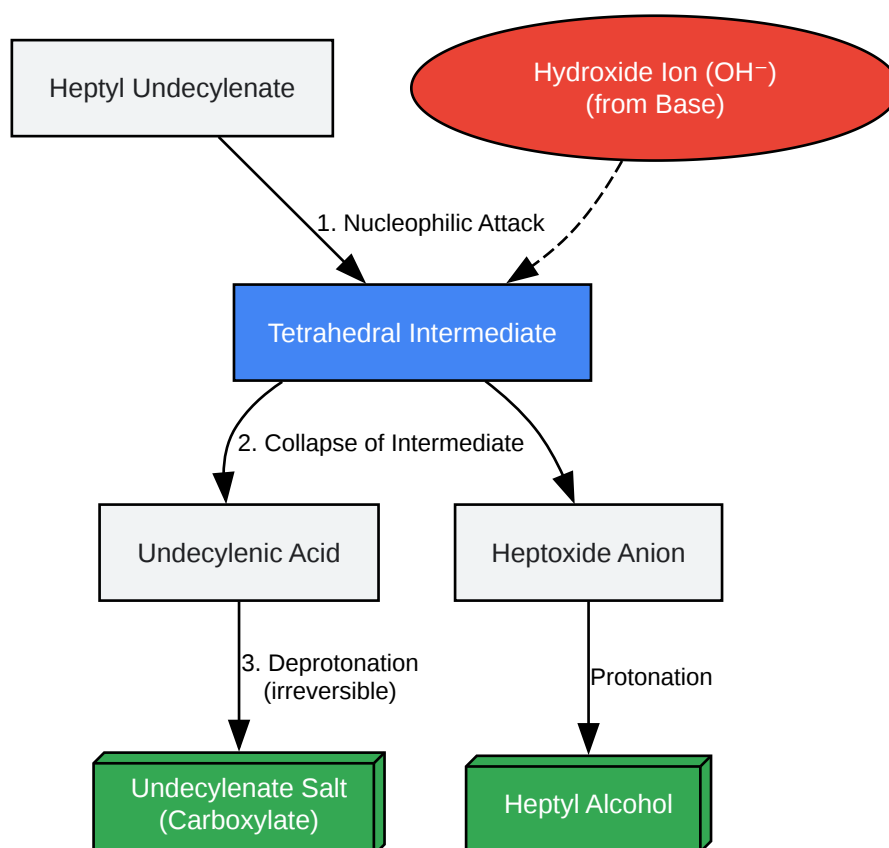
- Initial Test: First, test the sample with ferric chloride solution to ensure no other functional groups (like enols) are present that would give a false positive.[\[13\]](#)
- Hydroxylamine Reaction: Dissolve a small amount of the sample (e.g., 2 drops) in a solution of hydroxylamine hydrochloride in ethanol, and add sodium hydroxide solution.[\[13\]](#)
- Heating: Gently heat the mixture to boiling for a few minutes to convert the ester to a hydroxamic acid.[\[13\]](#)
- Acidification and Color Development: Cool the solution and add hydrochloric acid. If the solution becomes cloudy, add ethanol to clarify. Then, add a drop of 5% ferric chloride solution.[\[13\]](#)
- Observation: A deep burgundy or magenta color indicates a positive test for an ester.[\[13\]](#)

Key Chemical Reactions

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, **heptyl undecylenate** undergoes irreversible hydrolysis, also known as saponification. This reaction cleaves the ester bond.

The mechanism involves a nucleophilic attack by a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the heptoxide anion and forming undecylenic acid. In the basic medium, the acidic proton of the undecylenic acid is immediately removed by a base, forming the undecylenate salt and heptyl alcohol. This final acid-base step drives the reaction to completion.



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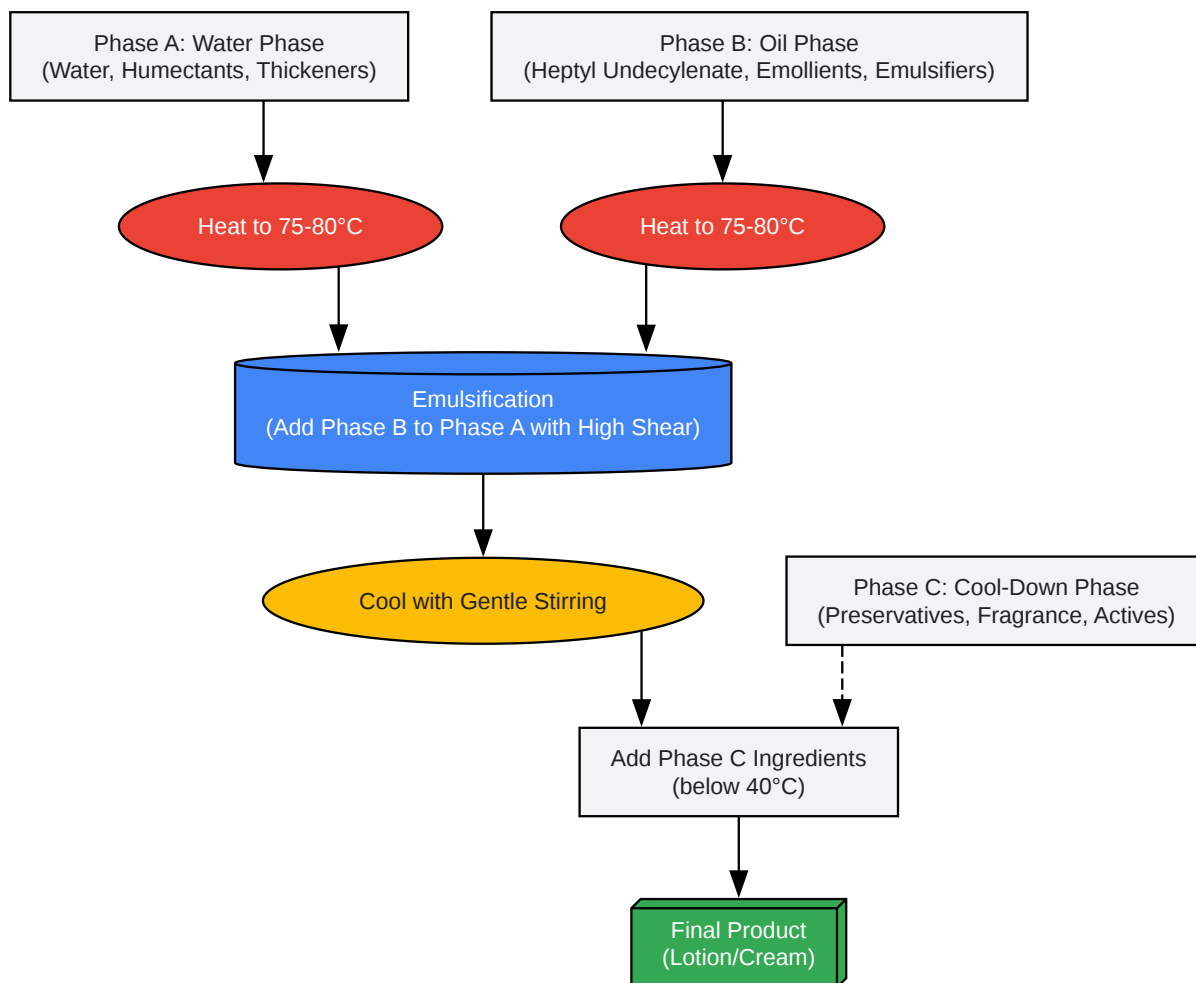
Caption: Pathway of base-catalyzed hydrolysis (saponification) of **heptyl undecylenate**.

Reactions of the Terminal Double Bond

The undecylenate portion of the molecule contains a terminal $\text{C}=\text{C}$ double bond, which can undergo typical alkene reactions such as electrophilic addition and oxidative cleavage.^[1] For instance, the addition of HBr would follow Markovnikov's rule.^[1]

Formulation Workflow Example: Oil-in-Water (O/W) Emulsion

Heptyl undecylenate is typically incorporated into the oil phase of an emulsion. Its low viscosity and emollient properties help create products that are less firm, less sticky, and easier to spread.^{[1][14]}



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Caption: General workflow for creating an O/W emulsion using **heptyl undecylenate**.

Conclusion

Heptyl undecylenate is a versatile, high-performance, and sustainable ingredient for modern cosmetic and pharmaceutical formulations. Its well-defined physical and chemical properties, including its lightweight feel, excellent solubility in oil phases, and good thermal stability, make it a superior alternative to traditional synthetic emollients. A thorough understanding of its characteristics and behavior during formulation, as outlined in this guide, enables researchers and developers to create stable, effective, and aesthetically pleasing products.

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